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Compound of Interest

Compound Name: Sitravatinib

Cat. No.: B1680992

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of sitravatinib, a spectrum-
selective tyrosine kinase inhibitor, in preclinical in vivo mouse models. The information
compiled here is intended to facilitate the design and execution of experiments to evaluate the
efficacy and mechanism of action of sitravatinib in various cancer models.

Introduction

Sitravatinib (formerly MGCD516) is an orally bioavailable small molecule inhibitor that targets
multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and
immunosuppression. Its primary targets include the TAM family of receptors (TYRO3, AXL,
MERTK), vascular endothelial growth factor receptors (VEGFRS), platelet-derived growth factor
receptors (PDGFRSs), KIT, RET, and MET.[1][2] By inhibiting these pathways, sitravatinib has
demonstrated potent anti-tumor activity in a variety of preclinical cancer models.[3] These notes
provide detailed protocols and data for the application of sitravatinib in in vivo mouse studies.

Quantitative Data Summary

The following tables summarize the dosages and experimental models reported in the literature
for sitravatinib in vivo mouse studies.

Table 1: Sitravatinib Dosage and Administration in Mouse Models
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Table 2: Summary of In Vivo Efficacy Studies with Sitravatinib
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Experimental Protocols
Formulation of Sitravatinib for Oral Gavage

This protocol is based on a published study and provides a method for preparing sitravatinib
for oral administration to mice.

Materials:

Sitravatinib powder

Polyethylene glycol 300 (PEG300)

0.1N Hydrochloric acid (HCI) in normal saline

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)
Procedure:

o Calculate the required amount of sitravatinib based on the desired concentration and the
total volume of the formulation to be prepared.
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e For a 20 mg/kg dose in a mouse with a dosing volume of 10 ml/kg, a 2 mg/ml solution is
required.

e Prepare the vehicle by mixing 40% (v/v) PEG300 and 60% (v/v) 0.1N HCI in normal saline.
For example, to make 10 ml of vehicle, mix 4 ml of PEG300 with 6 ml of 0.1N HCI in normal
saline.

o Weigh the calculated amount of sitravatinib powder and place it in a sterile microcentrifuge
tube.

e Add the vehicle to the sitravatinib powder.

» Vortex the mixture vigorously until the powder is completely suspended. Sonication can be
used to aid in dissolution if necessary.

 Visually inspect the suspension to ensure it is homogenous before administration.

e Prepare the formulation fresh daily.

In Vivo Tumor Model Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of sitravatinib in
a subcutaneous or orthotopic mouse tumor model.

Materials:

o Appropriate mouse strain (e.g., C57BL/6, Balb/c, Athymic nude)
e Tumor cells in sterile PBS or culture medium

« Sitravatinib formulation and vehicle control

o Gavage needles (20-22 gauge, with a rounded tip)

 Calipers for tumor measurement

e Anesthesia (e.g., isoflurane)

 Surgical instruments (for orthotopic models)
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Procedure:
e Tumor Cell Implantation:

o Subcutaneous Model: Inject the desired number of tumor cells (e.g., 0.5 x 1076 to 1 x 10"6
cells) in a volume of 100-200 pl of sterile PBS or culture medium into the flank of the
mouse.

o Orthotopic Model: Under anesthesia, surgically implant the tumor cells into the relevant
organ (e.g., mammary fat pad, kidney).

e Tumor Growth Monitoring:
o Allow the tumors to establish and reach a palpable size (e.g., 50-100 mma3).

o Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume
using the formula: Volume = (Ilength x width?) / 2.

e Treatment Administration:

o Randomize mice into treatment groups (e.g., vehicle control, sitravatinib).

o Administer sitravatinib or vehicle control daily via oral gavage at the desired dose.
o Endpoint Analysis:

o Continue treatment for the specified duration (e.g., 2-4 weeks).

o Monitor animal health and body weight regularly.

o At the end of the study, euthanize the mice and excise the tumors.

o Measure the final tumor volume and weight.

o Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry,
Western blotting, flow cytometry).

Pharmacokinetic Analysis
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While specific pharmacokinetic parameters for sitravatinib in mice are not readily available in
the public literature, the following protocol describes a method for collecting samples for such
an analysis.[4]

Procedure:

Administer a single dose of sitravatinib to mice via oral gavage.

e Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-
administration (e.g., 0, 1, 4, 6, 10, 16, and 24 hours).

e Collect blood into tubes containing an anticoagulant (e.g., Na citrate).
o Centrifuge the blood samples to separate the plasma.
o Store the plasma samples at -80°C until analysis.

e Analyze the plasma concentration of sitravatinib using a validated analytical method such
as HPLC-MS/MS.

o Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) can then be calculated using
appropriate software.

Safety and Toxicology

Preclinical toxicology studies in rats and dogs were conducted to determine the starting dose
for human clinical trials.[5] In a study with immunocompetent mice, no adverse effects were
observed with sitravatinib treatment.[4] However, it is crucial to monitor mice for any signs of
toxicity, including weight loss, changes in behavior, or signs of distress, throughout the duration
of the study.

Visualizations
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Caption: Experimental workflow for an in vivo mouse efficacy study.
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Caption: Sitravatinib mechanism of action signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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